Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate
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Overview
Description
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
The synthesis of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of chalcones with hydrazine. This reaction can be carried out under different conditions, such as using microwave-assisted cyclocondensation in solvents like dimethylformamide (DMF) or acetic acid . The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of greener and more economical synthesis strategies, such as the use of metal catalysts or alternative starting reagents .
Chemical Reactions Analysis
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include hydrazine, chalcones, metal catalysts, and solvents like DMF and acetic acid. The major products formed from these reactions are typically pyrazoline and pyrazole derivatives .
Scientific Research Applications
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Imidazoles are another class of five-membered heterocyclic compounds with two nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
5252-93-7 |
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Molecular Formula |
C16H13N2NaO2 |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
sodium;4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2.Na/c19-16(20)13-6-8-14(9-7-13)18-11-10-15(17-18)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 |
InChI Key |
FWAMGCNSPQRQEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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